An In-depth Technical Guide to 3-Fluoro-4-nitropyridine-N-oxide
An In-depth Technical Guide to 3-Fluoro-4-nitropyridine-N-oxide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitropyridine-N-oxide, a key intermediate in organic synthesis, particularly for novel pesticides and pharmaceuticals.[1] The document covers its chemical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its significance in medicinal chemistry.
Core Properties and Identification
3-Fluoro-4-nitropyridine-N-oxide is a heterocyclic aromatic compound featuring a pyridine ring with a fluorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide functional group.[2] This unique combination of electron-withdrawing substituents significantly influences the electronic properties and reactivity of the pyridine ring system.[2]
Physicochemical Data
The quantitative properties of 3-Fluoro-4-nitropyridine-N-oxide are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 769-54-0 | [2][3][4] |
| Molecular Formula | C₅H₃FN₂O₃ | [2][3] |
| Molecular Weight | 158.09 g/mol | [2][5] |
| IUPAC Name | 3-fluoro-4-nitro-1-oxidopyridin-1-ium | [2] |
| Purity | ≥95% - 98% (as commercially available) | [3][6][7] |
| Density | 1.56 g/cm³ | [2] |
| Solubility | Good solubility in polar aprotic solvents like DMSO. Insoluble in water. | [2] |
| Storage Conditions | Store in a dry, sealed container in a freezer at -20°C. | [7][8] |
Safety and Handling
While specific toxicity data is limited, 3-Fluoro-4-nitropyridine-N-oxide should be handled with caution, assuming hazards similar to other fluorinated nitropyridines.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are essential.
| Hazard Class | Statement | Source(s) |
| Acute Toxicity | Toxic if swallowed.[9] May be harmful if inhaled.[9] | [9] |
| Skin Irritation | Causes skin irritation.[9][10] | [9][10] |
| Eye Irritation | Causes serious eye irritation.[9] | [9] |
| Respiratory | May cause respiratory irritation.[9] | [9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11] | [10][11] |
| Handling | Handle in a well-ventilated area or within a closed system. Avoid breathing dust.[9][11] | [9][11] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[9][11] | [9][11] |
Experimental Protocols
The synthesis and subsequent reactions of 3-Fluoro-4-nitropyridine-N-oxide are critical for its application as an intermediate. Detailed methodologies for key procedures are provided below.
Synthesis Protocol 1: From 3-Fluoropyridine
This protocol details the N-oxidation of 3-fluoropyridine followed by nitration.
Step 1: N-Oxidation of 3-Fluoropyridine
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% hydrogen peroxide.[1]
-
Heat the mixture in a water bath at 70-80°C for 3 hours.[1]
-
Add an additional 25 ml of hydrogen peroxide dropwise and continue heating at the same temperature for 9 hours.[1]
-
Concentrate the mixture to approximately 100 ml under reduced pressure.[1]
-
Dilute with 100 ml of water, then remove the water via distillation under reduced pressure.[1]
-
Neutralize the residue with anhydrous sodium carbonate to yield the intermediate, N-oxy-3-fluoropyridine.[1]
Step 2: Nitration of N-oxy-3-fluoropyridine
-
Dissolve the N-oxy-3-fluoropyridine intermediate in concentrated sulfuric acid.
-
While vigorously stirring and maintaining a temperature at or below 0°C using an ice-salt bath, slowly add fuming concentrated nitric acid dropwise. The solution will thicken as solids precipitate.[1]
-
After the addition is complete, continue stirring at 0°C for 3.5 hours.[1]
-
Slowly pour the reaction mixture into crushed ice with vigorous stirring.[1]
-
Once the ice has melted, filter the resulting white crystals immediately.
-
Wash the crystals with ice water until the wash is neutral, then rinse with a small amount of ice-cold methanol.[1]
-
Dry the product under vacuum at 60°C to a constant weight to obtain 3-Fluoro-4-nitropyridine-N-oxide.[1]
Synthesis Protocol 2: Nucleophilic Aromatic Substitution
This method involves the direct fluorination of a bromo-substituted precursor and is particularly relevant for radiopharmaceutical applications.
-
The precursor, 3-bromo-4-nitropyridine N-oxide, is reacted with tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO).[2][12]
-
The reaction proceeds at room temperature and yields 3-fluoro-4-nitropyridine-N-oxide within minutes in moderate yields.[12][13]
-
This approach has been successfully adapted for labeling with fluorine-18, achieving approximately 25% decay-corrected yield.[2]
Chemical Reactivity and Applications
The functional groups of 3-Fluoro-4-nitropyridine-N-oxide dictate its chemical behavior and make it a valuable precursor for various biologically active molecules.
Reduction of the Nitro Group
The nitro group at the 4-position can be readily reduced to an amine.
-
Protocol: The reduction is typically achieved through catalytic hydrogenation.[2][13] This transformation converts 3-fluoro-4-nitropyridine-N-oxide into 3-fluoro-4-aminopyridine.[2][13]
-
Significance: 3-fluoro-4-aminopyridine is a derivative of 4-aminopyridine, a clinically approved drug for multiple sclerosis that targets potassium channels.[12] This makes the parent compound a crucial intermediate in the development of new therapeutic and imaging agents.[12]
Nucleophilic Substitution
The presence of the N-oxide and nitro groups activates the pyridine ring for nucleophilic substitution.
-
Reactivity: The N-oxide group uniquely favors fluorination at the meta- (3-) position over the para- (4-) position.[12] When 3-bromo-4-nitropyridine N-oxide is treated with a fluoride source, substitution of the bromine atom occurs preferentially.[12]
-
Application: This distinct reactivity is unprecedented for pyridine N-oxides and offers a novel pathway for synthesizing meta-fluorinated pyridines, which are important structures in pharmaceuticals and radiopharmaceuticals.[12][13]
Conclusion
3-Fluoro-4-nitropyridine-N-oxide (CAS No. 769-54-0) is a strategically functionalized heterocyclic compound with significant utility in medicinal and synthetic chemistry. Its unique reactivity, particularly the N-oxide-directed meta-fluorination, provides a valuable route to complex pyridine derivatives. The detailed protocols and data presented in this guide serve as a critical resource for researchers leveraging this compound in the development of advanced pharmaceuticals and radiotracers.
References
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- 7. CAS 769-54-0 | 3-Fluoro-4-nitropyridine-N-oxide - Synblock [synblock.com]
- 8. 769-54-0|3-Fluoro-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
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- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
